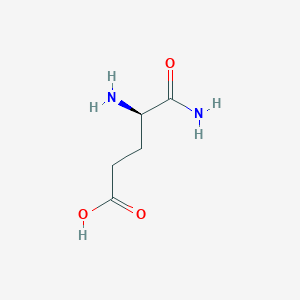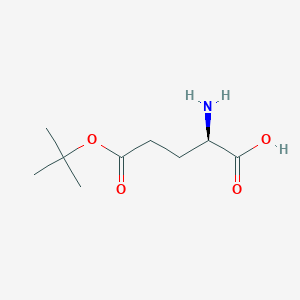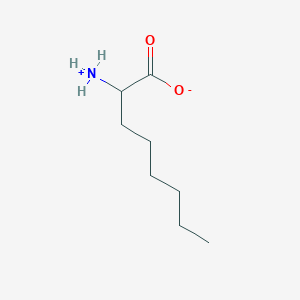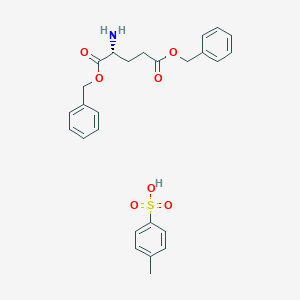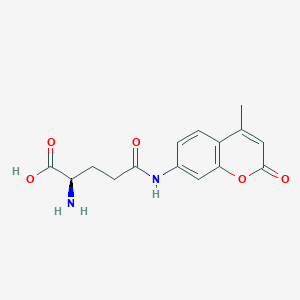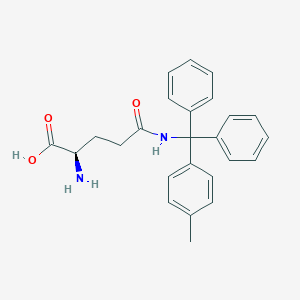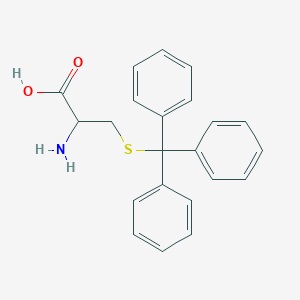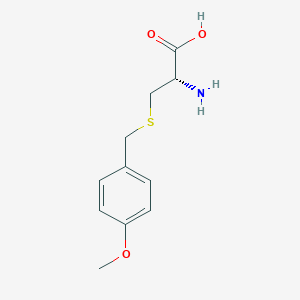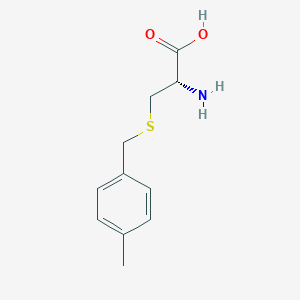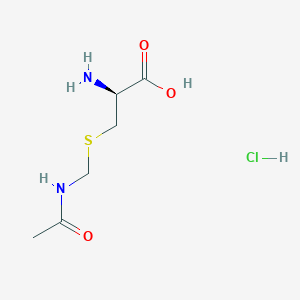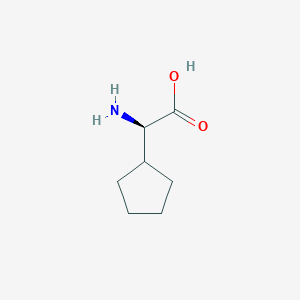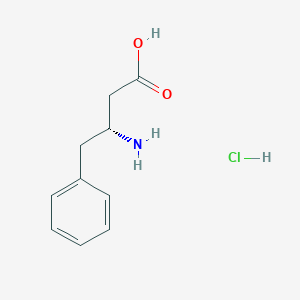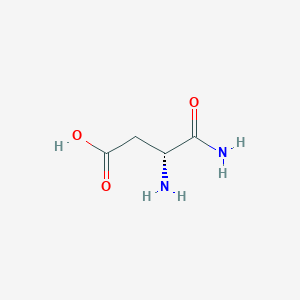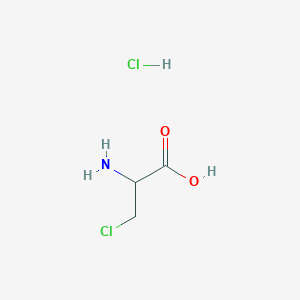
3-Chloroalanine hydrochloride
描述
3-Chloroalanine hydrochloride, also known as L-3-Chloroalanine hydrochloride, is a white crystalline powder with the chemical formula C3H6ClNO2 and a molecular weight of 159.994 g/mol . This compound is characterized by its chlorine and amino acid functional groups. It is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and neurological disorders . Additionally, it exhibits antibacterial and antifungal properties, making it a valuable tool in drug discovery and development .
作用机制
Target of Action
3-Chloroalanine hydrochloride is an unnatural amino acid .
Mode of Action
It is known that the compound is used in the synthesis of other amino acids by replacement of the chloride . This suggests that this compound may interact with its targets by substituting for natural amino acids in biochemical reactions, potentially altering the function of proteins and enzymes.
Biochemical Pathways
Given its role in the synthesis of other amino acids , it is likely that this compound influences protein synthesis and potentially other pathways involving amino acids.
Pharmacokinetics
As a small, water-soluble molecule , it is likely that this compound is readily absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins.
Result of Action
Given its role in the synthesis of other amino acids , it is likely that this compound influences protein structure and function, potentially leading to changes in cellular processes.
生化分析
Biochemical Properties
3-Chloroalanine hydrochloride interacts with various enzymes and proteins in biochemical reactions . For instance, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This interaction involves the replacement of the chloride ion in the 3-chloroalanine molecule, leading to the formation of other amino acids .
Cellular Effects
They are involved in maintaining the membrane potential and active transport processes .
Molecular Mechanism
This reaction leads to the formation of other amino acids, indicating that this compound may influence protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on 3-chloroaniline, a related compound, showed that microbial communities in bioreactors could adapt to biologically degrade the compound within three weeks .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloroalanine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of alanine. The reaction typically occurs in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yields and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-Chloroalanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amino group in this compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride are employed in these reactions, often in the presence of a suitable solvent such as ethanol.
Major Products Formed
Substitution Reactions: The major products include various substituted alanine derivatives.
Oxidation Reactions: Oxidation leads to the formation of oxo derivatives of this compound.
Reduction Reactions: Reduction reactions yield reduced forms of the compound, often with altered functional groups.
科学研究应用
3-Chloroalanine hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
3-Chloroalanine hydrochloride can be compared with other similar compounds, such as:
3-Chloroaniline: This compound is structurally similar but lacks the amino acid functional group present in this compound.
3-Chloro-D-alanine: Another similar compound, differing in the stereochemistry of the amino acid.
Uniqueness
This compound is unique due to its combination of chlorine and amino acid functional groups, which confer specific chemical properties and biological activities . Its potential as an anticancer agent and its antibacterial and antifungal properties further distinguish it from other similar compounds .
属性
IUPAC Name |
2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-46-8, 51887-89-9, 35401-46-8 | |
| Record name | NSC166168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-3-chloropropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


